4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a piperidine ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene and pyridine rings, and the sulfonylation process. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution on the pyridine ring can introduce various functional groups .
Scientific Research Applications
4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: This compound is used as a dual inhibitor for anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
N-[5-(1,1-Dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-yl)phenylacetamide: Known for its pharmacological applications.
Uniqueness
4-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is unique due to its combination of a piperidine ring, a thiophene ring, and a pyridine ring, which imparts specific electronic and steric properties. This makes it particularly valuable in the design of compounds with targeted biological activity and specific material properties .
Properties
IUPAC Name |
4-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-13-4-5-16(22-13)23(19,20)18-10-2-3-14(11-18)12-21-15-6-8-17-9-7-15/h4-9,14H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTCTVKJLXPLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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